N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for the Goldberg amidation of (hetero)aryl chlorides with amides. This method is significant for its broad application to various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. The catalytic system also enables arylation of lactams and oxazolidinones, showcasing its versatility in synthesizing complex molecules (De, Yin, & Ma, 2017).
Novel Synthetic Approaches
Research has developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the compound's utility in the efficient and high-yielding synthesis of both anthranilic acid derivatives and oxalamides. This approach is operationally simple and offers a new formula for these derivatives (Mamedov et al., 2016).
Catalysis and Material Science
N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide has been identified as an effective ligand for copper‐catalyzed C−O cross‐couplings. This discovery, made through a combination of high throughput screening and the exploration of a pharmaceutical compound library, opens new avenues for synthesizing biarylethers and phenols under mild conditions. This finding illustrates the potential of utilizing existing molecular diversity in pharmaceutical libraries for the discovery of new catalytic materials (Chan et al., 2019).
Corrosion Inhibition
A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), demonstrated significant corrosion inhibition on mild steel in acidic environments. This study highlights the potential applications of such compounds in protecting metals against corrosion, with implications for industrial maintenance and preservation (Daoud et al., 2014).
Future Directions
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3-7,10-11H,1-2,8-9,12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWORJKZJBFPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.